Isanolic acid

Description

Historical Discovery and Initial Characterization from Natural Sources

Isanolic acid was first isolated and identified in 1937 by A. Steger and J. van Loon. wikipedia.org Their research focused on the seed oil of the tree Ongokea gore, also known as Ongokea klaineana, a plant native to equatorial Africa. wikipedia.org The seeds of this plant, referred to in native languages as "boleka" or "isano," are rich in lipids, containing approximately 60% oil. wikipedia.org It was from "isano" that the common name for the acid was derived. wikipedia.org During their investigation, Steger and van Loon also discovered a related compound, isanic acid. wikipedia.org The initial characterization of isano oil revealed a high concentration of these unusual fatty acids, though the exact percentage of this compound proved difficult to determine due to isolation challenges, with estimates ranging from 3% to 44% of the total fatty acids. wikipedia.orgdrugfuture.com

Botanical Origin and Geographical Distribution of Producer Species (e.g., Ongokea gore)

The primary botanical source of this compound is Ongokea gore, a single-species genus of flowering plants. knowledgezone.co.inwikipedia.org Taxonomically, it is placed within the Olacaceae family. knowledgezone.co.inwikipedia.org This large tree, which can reach heights of up to 40-50 meters, is native to the wet tropical biome of West and Central Africa. wikipedia.orgkew.orgpfaf.orgtheferns.info Its geographical range extends from Sierra Leone to the Congo and south to Angola. kew.orgtheferns.info Ongokea gore thrives in dense evergreen and moist semi-deciduous forests, growing in both dry and periodically inundated areas. pfaf.org The tree is characterized by a straight trunk, a fairly open crown, and produces a fruit with edible pulp. wikipedia.org The seeds within this fruit are particularly noted for their oil, which is rich in diacetylenic and hydroxy-diacetylenic fatty acids like isanolic and isanic acid. wikipedia.org

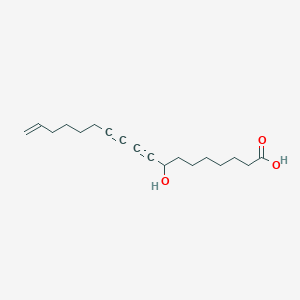

Structural Elucidation and Classification within Polyacetylenic and Hydroxylated Fatty Acids

This compound is classified as a long-chain, hydroxylated polyacetylenic fatty acid. wikipedia.orgebi.ac.uk Its structure was elucidated through chemical analysis, which revealed a linear 18-carbon chain. wikipedia.orgknowledgezone.co.in This places it within the broader category of fatty acyls and more specifically, octadecanoids. nih.gov

A defining feature of this compound's structure is the presence of a conjugated system of triple and double bonds. wikipedia.orgknowledgezone.co.in Specifically, it contains two triple bonds (a diyne) at positions 9 and 11, and a terminal double bond (an enyne motif) at position 17. wikipedia.orgknowledgezone.co.in This high degree of unsaturation, particularly the conjugated acetylenic bonds, is a rare feature among fatty acids and contributes to the chemical reactivity of oils containing it, such as their drying properties. wikipedia.org

This compound is distinguished from its close relative, isanic acid, by the presence of a hydroxyl (-OH) group. wikipedia.orgknowledgezone.co.in This hydroxyl group is located at the 8th carbon position, making it an 8-hydroxy derivative. wikipedia.orgfatplants.net The presence of this hydroxyl group is significant as it allows for the formation of atypical glycerides. wikipedia.org this compound is often found alongside other hydroxylated acetylenic fatty acids in isano oil, all of which share the hydroxyl group at the 8th position. wikipedia.org

This compound is structurally very similar to isanic acid, which is also found in the oil of Ongokea gore seeds. wikipedia.orgwikipedia.org Both are 18-carbon fatty acids with two conjugated triple bonds at positions 9 and 11 and a terminal double bond at position 17. knowledgezone.co.inwikipedia.org The key difference between the two is the hydroxyl group at the 8th position in this compound, which is absent in isanic acid. knowledgezone.co.inwikipedia.org Another related compound is ketoisanic acid, which has a ketone group at the 8th position instead of a hydroxyl group. knowledgezone.co.in

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 8-hydroxyoctadec-17-en-9,11-diynoic acid wikipedia.orgnih.govfatplants.net |

| Chemical Formula | C18H26O3 wikipedia.orgfatplants.net |

| Molar Mass | 290.403 g·mol−1 wikipedia.org |

| Appearance | Liquid wikipedia.org |

| Key Structural Features | 18-carbon chain, two triple bonds (positions 9, 11), one double bond (position 17), one hydroxyl group (position 8) wikipedia.orgknowledgezone.co.in |

Structure

3D Structure

Properties

CAS No. |

64144-78-1 |

|---|---|

Molecular Formula |

C18H26O3 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

8-hydroxyoctadec-17-en-9,11-diynoic acid |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2,17,19H,1,3-6,9-10,12-13,15-16H2,(H,20,21) |

InChI Key |

KWLVIGJGNBJKPA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC#CC#CC(CCCCCCC(=O)O)O |

Origin of Product |

United States |

Isolation, Extraction, and Advanced Analytical Methodologies for Isanolic Acid

Optimization of Isolation and Extraction Protocols from Natural Matrices

The successful isolation of isanolic acid begins with its efficient extraction from isano seed oil, which is rich in a variety of fatty acids. nih.govresearchgate.net The process is a multi-step procedure involving initial lipid extraction followed by meticulous chromatographic separation to isolate the target compound from a complex mixture.

The initial step in obtaining this compound involves the extraction of the total lipid content from the seeds of Ongokea gore. This is typically achieved using solvent-based methods, which are standard for isolating oils and fats from plant materials. researchgate.net The choice of solvent is critical for maximizing the yield and preserving the integrity of the fatty acids.

Commonly used organic solvents for lipid extraction include n-hexane, petroleum ether, dichloromethane, and ethanol. nih.govresearchgate.net Methods such as maceration or Soxhlet extraction are employed, where the powdered seed material is repeatedly washed with the solvent to dissolve the oils. nih.govnih.gov For instance, in a study comparing extraction methods for pistachio oil, Soxhlet extraction with ethyl acetate yielded the highest content of unsaturated fatty acids. nih.gov After extraction, the solvent is removed under vacuum, typically with a rotary evaporator, to yield the crude isano oil. researchgate.net This crude oil is a complex mixture containing this compound alongside other saturated and unsaturated fatty acids, requiring further purification.

Table 1: Comparison of Solvents for Fatty Acid Extraction

| Solvent | Polarity | Boiling Point (°C) | Advantages | Considerations |

|---|---|---|---|---|

| n-Hexane | Non-polar | 69 | High selectivity for lipids, easy to evaporate. nih.gov | Petroleum-derived, neurotoxic. nih.gov |

| Ethanol | Polar | 78 | Bio-based, can extract a wider range of compounds. | May extract more non-lipid components (e.g., pigments, sugars). nih.gov |

| Ethyl Acetate | Moderately Polar | 77 | Effective for unsaturated fatty acids. nih.gov | Can be more expensive than hexane. |

| Dichloromethane | Moderately Polar | 40 | Good solvent for a wide range of organic compounds. | Environmental and health concerns. nih.gov |

Following the initial oil extraction, advanced chromatographic techniques are essential to separate this compound from the other fatty acid components. Due to the minor differences in polarity and structure among fatty acids, a combination of methods is often required for high-purity isolation. nih.govresearchgate.net

First, the fatty acids in the crude oil are typically converted to their methyl or ethyl esters to increase their volatility and improve separation. nih.gov This esterified mixture is then subjected to Flash Column Chromatography . This technique uses a column packed with a solid adsorbent, most commonly silica gel, and a solvent system (mobile phase) is pushed through under pressure. orgchemboulder.com Compounds separate based on their differential affinity for the silica gel and the solvent. wfu.educolumbia.edu By gradually increasing the polarity of the solvent system (a gradient elution), fractions containing different fatty acid esters can be collected. rochester.edu

For final purification to obtain this compound with high purity, Semi-preparative High-Performance Liquid Chromatography (HPLC) is employed. nih.govresearchgate.net HPLC offers higher resolution than flash chromatography by using smaller stationary phase particles and higher pressure. researchgate.net A reversed-phase C18 column is commonly used for fatty acid separation, where non-polar compounds are retained longer. researchgate.nethplc.eu Semi-preparative HPLC is designed to handle larger sample quantities than analytical HPLC, making it suitable for isolating sufficient amounts of the pure compound for further analysis. researchgate.net In the specific case of isano oil, a combination of flash chromatography and semi-preparative HPLC successfully allowed for the isolation of six different fatty acid ethyl esters, with this compound being the most abundant. nih.govresearchgate.net

In line with the principles of green chemistry, which aim to reduce or eliminate the use of hazardous substances, alternative extraction methods are being explored. mdpi.comresearchgate.netSupercritical Fluid Extraction (SFE) is a prominent green technology that offers an environmentally friendly alternative to conventional solvent extraction. nih.govunimib.it

SFE most commonly uses carbon dioxide (CO₂), which, when heated and pressurized above its critical point (31°C and 74 bar), enters a supercritical state where it exhibits properties of both a liquid and a gas. youtube.com This allows it to penetrate solid materials like a gas and dissolve compounds like a liquid. youtube.com Supercritical CO₂ is an excellent non-polar solvent, making it highly effective for extracting lipids. nih.govnih.gov By adjusting the pressure and temperature, the solvent power of the supercritical fluid can be fine-tuned to selectively extract specific compounds. meatscience.org

The main advantages of SFE with CO₂ include:

Environmental Safety: CO₂ is non-toxic, non-flammable, and readily available. nih.gov

Purity of Extract: The solvent is easily removed from the extract by simply reducing the pressure, leaving no solvent residue behind. youtube.com

Preservation of Compounds: Extraction can be performed at low temperatures, preventing the degradation of heat-sensitive molecules. meatscience.org

While the direct application of SFE for this compound has not been extensively reported, its successful use in extracting various fatty acids and oils from seeds demonstrates its high potential as a sustainable method for obtaining crude isano oil. nih.goviium.edu.my

Comprehensive Spectroscopic Techniques for Structural Confirmation and Elucidation

Once this compound is isolated in its pure form, its complex chemical structure must be unequivocally confirmed. This is accomplished through a suite of powerful spectroscopic techniques that provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including complex fatty acids like this compound. aocs.orgnih.gov It provides precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, ¹H NMR can identify signals corresponding to the hydroxyl proton, protons adjacent to the triple bonds (acetylenic protons), and the long aliphatic chain. magritek.com The ¹³C NMR spectrum reveals the number of different carbon atoms and their functional type (e.g., carboxylic acid, acetylenic, hydroxyl-bearing, aliphatic). nih.gov The chemical shifts (reported in ppm) are characteristic of specific functional groups. nih.gov

2D NMR: To establish the precise connectivity of the atoms and build the molecular skeleton, two-dimensional (2D) NMR techniques are used. researchgate.net Techniques like Correlation Spectroscopy (COSY) show which protons are coupled to each other, allowing for the mapping of adjacent protons along the carbon chain. This is crucial for confirming the position of the hydroxyl group and the sequence of the aliphatic chain around the diyne moiety. nih.govresearchgate.net

The detailed analysis of 1D and 2D NMR spectra was instrumental in the unequivocal structural determination of this compound isolated from Ongokea gore seed oil. nih.govresearchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Data for Key Functional Groups in Acetylenic Fatty Acids

| Functional Group | Atom Type | Typical Chemical Shift (δ, ppm) | Information Provided |

|---|---|---|---|

| Carboxyl (Ester) | ¹³C | 170-175 | Confirms the carboxylic acid/ester end of the molecule. |

| Acetylenic (C≡C) | ¹³C | 65-90 | Indicates the presence of triple bonds. nih.gov |

| Olefinic (C=C-H ) | ¹H | 5.3-6.5 | Identifies protons on double bonds (if present). nih.gov |

| Hydroxyl-bearing (C -OH) | ¹³C | 60-80 | Locates the carbon atom attached to the -OH group. |

| Hydroxyl-bearing (C-OH ) | ¹H | Variable (1-5) | Identifies the hydroxyl proton. |

| α-Methylene (-CH₂ -COOH) | ¹H | ~2.3 | Identifies protons adjacent to the carboxyl group. magritek.com |

| Terminal Methyl (-CH₃ ) | ¹H | ~0.9 | Identifies the methyl group at the end of the alkyl chain. magritek.com |

High-Resolution Mass Spectrometry (HRMS) is a critical technique used alongside NMR to confirm the elemental composition and structure of a molecule. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.net

This precision allows for the determination of the exact molecular formula of the compound. princeton.edu By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed formula, the elemental composition can be confirmed with high confidence. For the ethyl ester of this compound, HRMS was used to confirm its molecular formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides structural information, helping to verify the sequence of the carbon chain and the location of functional groups. This fragmentation analysis serves as a complementary method to NMR for piecing together the final, confirmed structure of this compound. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound Ethyl Ester

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₃₀O₃ |

| Theoretical Mass (Calculated) | 318.2195 u |

| Experimental Mass (Found) | 318.2190 u nih.gov |

| Mass Accuracy | High (within a few ppm) |

| Ionization Technique | Electrospray Ionization (ESI) or similar |

Vibrational Spectroscopy (e.g., Infrared) for Characteristic Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique for the structural elucidation of this compound by identifying its key functional groups. The absorption of infrared radiation by the molecule induces vibrational excitations of its covalent bonds. msu.edu Each functional group possesses a unique set of vibrational modes that absorb IR radiation at characteristic frequencies, providing a distinct spectral fingerprint of the molecule. nih.govyoutube.com

The infrared spectrum of this compound is characterized by absorption bands corresponding to its core structural features: a carboxylic acid, a hydroxyl group, a conjugated ene-yne system, and a long hydrocarbon chain.

Key Functional Group Absorptions in this compound:

Carboxylic Acid Group (-COOH): This group gives rise to two prominent and easily identifiable absorption bands. The hydroxyl (O–H) stretching vibration appears as a very broad and strong band in the region of 3300–2500 cm⁻¹. vscht.czorgchemboulder.com This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak typically between 1710-1705 cm⁻¹. vscht.czlibretexts.org

Hydroxyl Group (-OH): The presence of the secondary hydroxyl group at the C-8 position is confirmed by a broad absorption band in the 3500–3200 cm⁻¹ range, which often overlaps with the carboxylic acid O-H stretch. orgchemboulder.comgsartor.org

Acetylenic Group (-C≡C-): The non-terminal, conjugated triple bond in the this compound structure results in a weak to medium absorption band in the 2260–2100 cm⁻¹ region. gsartor.orgrsc.org While non-conjugated, non-terminal acetylenic bonds may not show a strong signal in IR spectroscopy, the conjugation within the this compound structure can enhance the intensity of this peak. rsc.org

Olefinic Group (-CH=CH-): The trans-configured carbon-carbon double bond gives a characteristic out-of-plane C-H bending vibration, which appears as a strong band around 966 cm⁻¹. rsc.org The C=C stretching vibration itself is typically found in the 1680–1640 cm⁻¹ range, but it can be of variable intensity. vscht.cz

Alkyl Chain (-CH₂-, -CH₃): The long hydrocarbon chain of the fatty acid produces strong C-H stretching absorptions in the 3000–2850 cm⁻¹ range and characteristic C-H bending (scissoring and rocking) vibrations in the 1470–1370 cm⁻¹ region. libretexts.org

The combination of these characteristic absorption bands in an IR spectrum allows for the unambiguous confirmation of the principal functional groups present in the this compound molecule, playing a crucial role in its identification and structural verification. nih.gov

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H stretch | 3300–2500 | Strong, Very Broad |

| C=O stretch | 1710–1705 | Strong | |

| Hydroxyl | O–H stretch | 3500–3200 | Medium, Broad |

| Acetylenic | -C≡C- stretch | 2260–2100 | Weak to Medium |

| Olefinic (trans) | C-H out-of-plane bend | ~966 | Strong |

| C=C stretch | 1680–1640 | Variable | |

| Alkyl | C-H stretch | 3000–2850 | Strong |

| C-H bend | 1470–1370 | Medium |

Quantitative Analysis and Bioanalytical Method Development in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Quantification

The quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates presents significant analytical challenges due to its low endogenous concentrations and the presence of numerous interfering substances. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and specificity.

The methodology typically involves a chromatographic separation step, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), followed by detection using a mass spectrometer. The separation on a C18 column allows for the retention and separation of this compound from other lipids and matrix components based on its hydrophobicity.

For detection, electrospray ionization (ESI) in the negative ion mode is commonly employed, as the carboxylic acid moiety of this compound is readily deprotonated to form the [M-H]⁻ precursor ion. Subsequent fragmentation of this precursor ion in the collision cell of a triple quadrupole mass spectrometer generates specific product ions. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This technique significantly enhances the signal-to-noise ratio and provides a high degree of certainty in identification and quantification, even at trace levels. The selection of unique MRM transitions for this compound and its corresponding stable isotope-labeled internal standard is critical for achieving accurate and precise quantification.

Addressing and Mitigating Matrix Effects in LC-MS/MS Analysis

A major challenge in the LC-MS/MS analysis of biological samples is the phenomenon of matrix effects. These effects are caused by co-eluting endogenous components from the sample matrix (e.g., phospholipids (B1166683), salts, other fatty acids) that can interfere with the ionization of the target analyte in the ESI source, leading to either ion suppression or enhancement. This interference can severely compromise the accuracy, precision, and sensitivity of the assay.

For this compound analysis, phospholipids are often the primary source of matrix effects due to their high abundance in biological fluids and their tendency to co-extract with fatty acids. To mitigate these effects, several strategies are employed:

Chromatographic Separation: Optimizing the HPLC method to achieve baseline separation of this compound from the bulk of the phospholipids is a primary strategy. Eluting the highly polar phospholipids early while retaining the more hydrophobic this compound can prevent ionization suppression.

Sample Preparation: Implementing rigorous sample clean-up procedures is crucial. Techniques like solid-phase extraction (SPE) are highly effective at removing interfering components before the sample is injected into the LC-MS/MS system.

Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C- or ²H-labeled this compound. An ideal SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for accurate correction and reliable quantification.

Dilution: A simple approach is to dilute the sample extract, which reduces the concentration of interfering matrix components. However, this may compromise the sensitivity required for detecting trace levels of this compound.

By carefully addressing these factors, the impact of matrix effects can be minimized, leading to a robust and reliable bioanalytical method.

Optimization of Sample Preparation Techniques for Biological Samples (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)

The goal of sample preparation is to isolate this compound from the complex biological matrix, remove interferences, and concentrate the analyte to a level suitable for LC-MS/MS analysis. The choice of technique depends on the nature of the sample, the required level of cleanliness, and the desired analytical throughput.

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the biological sample (e.g., plasma) to denature and precipitate proteins. While effective at removing proteins, PPT is often insufficient as a standalone technique for fatty acid analysis because it does not adequately remove other highly abundant lipids like phospholipids, which can cause significant matrix effects.

Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates compounds based on their differential solubility in two immiscible liquid phases (e.g., aqueous and organic). For this compound, a common approach involves acidifying the sample to ensure the carboxylic acid is protonated and then extracting it into a non-polar organic solvent like hexane or methyl-tert-butyl ether (MTBE). LLE provides a cleaner extract than PPT but can be labor-intensive and may suffer from emulsion formation.

Solid-Phase Extraction (SPE): SPE is considered one of the most effective sample preparation techniques for achieving high levels of purity and concentration. It utilizes a solid sorbent packed into a cartridge to retain the analyte while matrix components are washed away. For this compound, a mixed-mode or ion-exchange SPE sorbent can be used. The sample is loaded, interferences are removed with wash steps of varying solvent strengths, and finally, the purified this compound is eluted with an appropriate solvent. SPE methods can be highly selective and are amenable to automation, but they require more extensive method development.

The optimization of these techniques involves selecting the appropriate solvents, pH conditions, and sorbents to maximize the recovery of this compound while minimizing the co-extraction of interfering substances.

Development of Robust RP-HPLC Methods for Simultaneous Quantification

In many research contexts, it is desirable to quantify this compound simultaneously with other related fatty acids or lipid species. The development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is central to achieving this.

The key parameters for optimization include:

Column Chemistry: C18 columns are the most common choice for fatty acid separation due to their hydrophobic nature. The specific properties of the C18 phase (e.g., end-capping, pore size, particle size) can be selected to fine-tune the separation. Shorter alkyl chain columns (e.g., C8) may be used if less retention is desired.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often containing a weak acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent (e.g., acetonitrile, methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to resolve fatty acids with varying chain lengths and degrees of unsaturation.

Flow Rate and Column Temperature: These parameters are adjusted to optimize resolution, peak shape, and analysis time. Maintaining a constant and elevated column temperature can improve peak symmetry and reduce viscosity, leading to better chromatographic performance.

A well-developed RP-HPLC method will provide sufficient resolution to separate this compound from its isomers and other structurally similar fatty acids, ensuring that the subsequent mass spectrometric detection is accurate and free from isobaric interferences. This robustness is essential for the reliable, high-throughput analysis required in clinical or metabolic studies.

Chemical Synthesis and Strategic Derivatization of Isanolic Acid and Analogues

Synthetic Pathways for Hydroxylated and Polyacetylenic Fatty Acids

The construction of complex fatty acids like isanolic acid, which contains specific stereocenters and unsaturated functionalities, requires precise and stereoselective synthetic methods.

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. libretexts.org This reaction, catalyzed by transition metal alkylidene complexes (e.g., Grubbs or Schrock catalysts), involves the exchange of substituents between two olefins. libretexts.orgnobelprize.org The mechanism proceeds through a [2+2] cycloaddition between the metal alkylidene and an alkene to form a metallacyclobutane intermediate, which then cleaves to yield new olefin and metal alkylidene species. nobelprize.orgias.ac.in

For the synthesis of hydroxylated and polyacetylenic fatty acids, cross-metathesis is particularly valuable. It allows for the coupling of two different olefin partners, enabling the assembly of complex chains from simpler building blocks. ias.ac.in For instance, a fragment containing the hydroxylated stereocenter can be coupled with another fragment containing the acetylenic moieties. The stereoselectivity of the newly formed double bond (E/Z) can often be influenced by the choice of catalyst and reaction conditions, although it can be challenging to control. libretexts.org Ring-closing metathesis (RCM) is another variant that can be used to form cyclic structures, which may then be opened to yield linear products with defined stereochemistry. libretexts.org This methodology has been applied to the synthesis of various high-value oleochemicals and complex natural products. ias.ac.incore.ac.uk For example, cross-metathesis has been used to create novel derivatives of fusidic acid by coupling a terminal olefin side chain with various cyclic olefins. nih.gov

Many biological activities are dependent on the specific stereochemistry of a molecule. Since this compound contains a chiral center at the C-8 position, obtaining it in an enantiomerically pure form is crucial for detailed biological studies. Enzymatic kinetic resolution (EKR) is a highly effective method for separating enantiomers of chiral alcohols and acids. engconfintl.org This technique utilizes the stereoselectivity of enzymes, most commonly lipases such as Candida antarctica lipase (B570770) B (CALB), to preferentially catalyze a reaction on one enantiomer of a racemic mixture. gsartor.orgresearchgate.nettandfonline.com

In the case of a racemic hydroxylated fatty acid, a lipase can be used to selectively acylate the hydroxyl group of one enantiomer, often using an acyl donor like vinyl acetate. gsartor.orgresearchgate.net This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Studies on various hydroxystearic acids have demonstrated the feasibility of this approach, achieving moderate to good enantiomeric excess (ee). gsartor.org For instance, the kinetic resolution of 3-hydroxy fatty acid esters (C8 to C16) using CALB has been systematically investigated. tandfonline.com Interestingly, the resolution of hydroxystearic acids themselves can be slow, as the enzyme's acyl-binding pocket may preferentially bind the substrate's carboxylic acid group, hindering the ideal positioning of the hydroxyl group for acylation. gsartor.org Despite these challenges, EKR remains a valuable, green chemistry approach for accessing enantiopure forms of complex fatty acids. engconfintl.orgrsc.org

Rational Design and Synthesis of this compound Derivatives

To improve the therapeutic potential of this compound, rational design strategies are employed to create derivatives with enhanced bioactivity, selectivity, and better pharmaceutical properties.

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For polyacetylenic fatty acids, SAR studies reveal that specific structural features are critical for their effects. mdpi.comacs.org Modifications are often guided by findings from related natural products. For instance, studies on oleanolic acid derivatives have shown that modifications at its C-3 hydroxyl and C-28 carboxyl groups can significantly alter bioactivity. mdpi.commdpi.com

| Structural Feature | Modification Strategy | Potential Impact on Bioactivity | Reference Example |

|---|---|---|---|

| Hydroxyl Group (C-8) | Epimerization, oxidation to ketone, esterification | Alters hydrogen bonding capacity and stereospecific interactions with target proteins. | Falcarindiol vs. Dehydrofalcarindiol capes.gov.br |

| Carboxylic Acid (C-1) | Esterification, amidation, bioisosteric replacement | Modifies polarity, cell permeability, and metabolic stability. | Oleanolic acid derivatives mdpi.commdpi.com |

| Polyacetylene Chain | Reduction of triple bonds, changing bond positions, altering chain length | Affects molecular shape, rigidity, and interaction with hydrophobic pockets. | Falcarindiol analogues acs.org |

| Terminal Alkyne (C-17) | Removal, hydrogenation, or addition of functional groups | Influences target binding and overall lipophilicity. | Antimycobacterial polyacetylenes capes.gov.br |

Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing physicochemical properties. acs.orgtandfonline.com This is a common strategy in drug design to enhance potency, reduce toxicity, or improve pharmacokinetics. tandfonline.com

For this compound, a key target for bioisosteric replacement is the carboxylic acid moiety. This group is often a site for metabolic inactivation (e.g., glucuronidation) and can limit oral bioavailability. tandfonline.com Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and various amides or ureas. tandfonline.comnih.gov However, studies on other complex acids have shown that the carboxylic acid group can be essential for activity, and its replacement may lead to a significant loss of potency. nih.gov Other functional groups in this compound can also be modified. The hydroxyl group could be replaced with a thiol or an amino group, which can alter hydrogen bonding capabilities. acs.org The triple bonds of the polyacetylene chain could be replaced with other groups, or a carbon atom in the alkyl chain could be replaced with a silicon atom, a strategy that can alter metabolic stability and lipophilicity. tandfonline.com

This compound, being a fatty acid itself, is a candidate for conjugation strategies. It could be covalently linked, typically via an ester bond, to another lipid molecule like a phospholipid (e.g., phosphatidylcholine). researchgate.netmdpi.com Phospholipids (B1166683) are major components of cell membranes, and conjugating a drug to them can enhance interactions with cells and improve membrane permeability. mdpi.com This approach has been successfully used to improve the bioavailability and anticancer activity of various compounds, including phenolic acids and other drugs. mdpi.com The drug-lipid conjugate can be designed to be stable in circulation and release the active parent drug at the target site through the action of enzymes like esterases. researchgate.net This strategy offers a promising avenue for transforming this compound or its potent derivatives into more effective therapeutic agents. creative-biolabs.comnih.gov

Molecular Mechanisms of Action and Target Identification for Isanolic Acid Analogues

Dissection of Intracellular Signaling Pathway Modulation

Epigenetic Modulation and MicroRNA (miRNA) Regulation

Currently, there is no scientific literature available that specifically investigates the role of isanolic acid or its analogues in epigenetic modulation or the regulation of microRNAs (miRNAs). Epigenetic modifications, including DNA methylation and histone alterations, as well as the regulatory functions of miRNAs, are crucial in gene expression. nih.govnih.govresearchgate.netmdpi.com However, research has not yet extended to the effects of this compound on these processes.

Inflammasome Pathway Inhibition (e.g., NLRP3)

There are no available studies that report on the inhibitory effects of this compound or its analogues on the inflammasome pathway, including the well-characterized NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. nih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.gov While other natural compounds have been investigated for their NLRP3 inhibitory potential, this compound has not been a subject of such research to date.

Identification and Validation of Direct Molecular Targets

The identification and validation of direct molecular targets for this compound and its analogues remain largely unexplored areas of research.

Enzyme Inhibition Assays

While enzyme inhibition is a common mechanism of action for many natural products, specific data on the inhibitory activity of this compound against the following enzymes is not present in the current body of scientific literature.

Aromatase: There are no published studies on the inhibition of aromatase by this compound. Aromatase inhibitors are a class of drugs used in the treatment of hormone-sensitive breast cancer. wikipedia.orgwikipedia.orgnih.govnih.govclevelandclinic.org

Tyrosinase: The inhibitory effect of this compound on tyrosinase has not been reported. Tyrosinase inhibitors are of interest for their potential applications in cosmetics and treatments for hyperpigmentation. researchgate.netscispace.comnih.govmdpi.commdpi.com

Cholinesterases: There is no available data on the inhibition of acetylcholinesterase or butyrylcholinesterase by this compound.

Glucosidases: The potential for this compound to inhibit α-glucosidase or β-glucosidase has not been investigated in published research. Alpha-glucosidase inhibitors are used as oral anti-diabetic drugs. nih.govwikipedia.orgresearchgate.netmdpi.complos.org

Protein Prenyltransferases: Research on the inhibition of protein prenyltransferases, such as farnesyltransferase and geranylgeranyltransferase, by this compound is not available. These enzymes are targets in cancer research. mdpi.comnih.govnih.govucl.ac.uk

Due to the absence of specific research findings, a data table on the enzyme inhibition by this compound cannot be generated at this time.

Protein-Protein Interaction Studies

There is a lack of scientific studies investigating the ability of this compound or its analogues to modulate protein-protein interactions. These interactions are fundamental to numerous cellular processes, and their disruption is a therapeutic strategy in various diseases. wikipedia.orgajwilsonresearch.comnih.govyoutube.com

Computational Approaches for Target Prediction and Molecular Docking

No computational studies, such as molecular docking or target prediction simulations, have been published specifically for this compound. Such in silico methods are valuable for identifying potential protein targets and elucidating binding mechanisms. nih.govmdpi.comsrce.hrnih.govresearchgate.net

Investigation of Interactions with DNA and Cytoskeletal Elements

The potential for this compound to interact directly with DNA or components of the cytoskeleton has not been explored in any published research.

Metabolic Fate and Biopharmaceutical Considerations in Preclinical Development

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo hepatic clearance of a compound. nuvisan.com These studies typically utilize liver fractions, such as microsomes and hepatocytes, from various species, including humans, to assess the extent of metabolism. nuvisan.comadmescope.com The primary goal is to determine the intrinsic clearance (CLint) of the compound, which reflects the inherent ability of the liver to metabolize it. nuvisan.comif-pan.krakow.pl

The metabolic stability of a compound is often expressed as its half-life (t1/2) in the in vitro system. if-pan.krakow.pl A short half-life suggests rapid metabolism and potentially high clearance in the body, which may affect its oral bioavailability and dosing frequency. These assays are crucial for identifying metabolically unstable compounds early in the development process, allowing for structural modifications to improve their metabolic properties.

Metabolite identification studies are conducted in parallel to understand the biotransformation pathways of a drug candidate. By incubating the compound with liver microsomes or hepatocytes, researchers can identify the major metabolites formed. admescope.com This information is vital for several reasons. Firstly, it helps in understanding the clearance mechanisms of the parent drug. Secondly, it is important to determine if any of the metabolites are pharmacologically active or contribute to potential toxicity.

For instance, studies on other compounds, such as isosteviol, have shown that it is primarily metabolized to its acyl-β-D-glucuronide in both humans and rats, with other minor metabolites also identified. nih.gov Such studies provide a roadmap for what to expect in in vivo studies and guide further toxicological evaluations.

Table 1: Hypothetical In Vitro Metabolic Stability of Isanolic Acid in Liver Microsomes (This table is for illustrative purposes only, as specific data for this compound is not available in the provided search results.)

| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Mouse | Data not available | Data not available |

| Dog | Data not available | Data not available |

Table 2: Potential Metabolites of this compound Identified in In Vitro Systems (This table is for illustrative purposes only, as specific data for this compound is not available in the provided search results.)

| Metabolite | Biotransformation Pathway |

| Hydroxylated this compound | Phase I (Oxidation) |

| This compound glucuronide | Phase II (Glucuronidation) |

| This compound glutathione (B108866) conjugate | Phase II (Glutathione conjugation) |

Strategies to Improve Bioavailability and Pharmacokinetic Profiles

Poor bioavailability can be a significant hurdle in the development of many promising compounds. patsnap.com Factors such as low aqueous solubility, poor membrane permeability, and extensive first-pass metabolism can limit the fraction of an administered dose that reaches systemic circulation. patsnap.com Various strategies can be employed to overcome these challenges and improve the pharmacokinetic profile of a drug candidate like this compound.

Nanotechnology-based formulation approaches have emerged as a powerful tool to enhance the bioavailability of poorly soluble drugs. patsnap.com By encapsulating the active pharmaceutical ingredient (API) within a nanocarrier system, it is possible to improve its solubility, protect it from degradation, and facilitate its absorption.

Nanoparticles: These are solid particles with a size ranging from 10 to 1000 nanometers. ascendiacdmo.com They can be prepared from a variety of materials, including polymers and lipids. For poorly water-soluble drugs, formulating them as nanoparticles increases the surface area for dissolution, which can lead to enhanced absorption. mdpi.com

Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. insidetx.comfrontiersin.org Their unique structure allows for the encapsulation of both hydrophilic and hydrophobic drugs. frontiersin.org Liposomes can improve a drug's solubility and stability, and they can be designed to target specific tissues. frontiersin.orgmdpi.com The thin film hydration method is a common technique for preparing liposomes. insidetx.com Liposomes have been successfully used to improve the delivery of various natural products. frontiersin.org

Chemical modification of a drug molecule is another strategy to improve its biopharmaceutical properties. This often involves creating a prodrug, which is a modified version of the active drug that is converted to the active form in the body.

Phospholipid Conjugation: This technique involves covalently attaching a phospholipid moiety to the drug molecule. nih.gov This modification can increase the lipophilicity of the drug, which may enhance its absorption across biological membranes. nih.gov The conjugation of a drug with phospholipids (B1166683) can lead to the formation of lipid-drug conjugates (LDCs), which can offer several advantages, including improved oral bioavailability and enhanced drug loading in lipid-based delivery systems. nih.gov For example, the conjugation of phenolic acids with phospholipids has been investigated as a strategy to increase their bioavailability. nih.gov This approach has also been shown to improve the absorption and pharmacodynamic properties of other drugs. nih.gov

By exploring these formulation and chemical modification strategies, it may be possible to overcome any potential bioavailability challenges associated with this compound and optimize its pharmacokinetic profile for therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers formulate a testable hypothesis on Isanolic acid’s biochemical mechanisms?

- Methodological Guidance : Begin by identifying gaps in existing literature (e.g., conflicting results on its metabolic pathways). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis. For example: "this compound inhibits X enzyme via competitive binding, reducing substrate affinity by ≥30% under physiological pH." Ensure alignment with prior studies on structurally similar compounds .

- Data Considerations : Pilot studies should quantify dose-response relationships and control for variables like temperature and solvent polarity. Use statistical tools (e.g., ANOVA) to validate preliminary observations .

Q. What strategies optimize literature reviews for this compound research?

- Methodological Guidance : Use Google Scholar with keywords like "this compound AND pharmacokinetics" or "this compound AND NMR characterization," sorted by citation count to prioritize influential studies . Cross-reference databases like PubMed and Scopus to identify undercited but methodologically rigorous papers. Track citation networks to map evolving hypotheses .

- Contradiction Management : Flag studies with conflicting results (e.g., varying IC₅₀ values) and compare their experimental conditions (e.g., cell lines, assay protocols) to identify confounding factors .

Q. What experimental design principles are critical for studying this compound’s stability under varying pH conditions?

- Methodological Guidance : Design a split-plot experiment where pH (3–10) is the main factor and temperature (25°C vs. 37°C) is the sub-factor. Use HPLC to quantify degradation products hourly. Include negative controls (e.g., buffer-only samples) to isolate pH-specific effects .

- Data Presentation : Tabulate half-life (t₁/₂) values at each pH-temperature combination. Use Arrhenius plots to model degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s bioavailability across experimental models?

- Methodological Guidance : Conduct a meta-analysis comparing bioavailability studies in in vitro (e.g., Caco-2 cells), ex vivo (e.g., intestinal perfusion), and in vivo (rodent) models. Apply sensitivity analysis to assess the impact of variables like administration route (oral vs. intravenous) and formulation (free acid vs. salt) .

- Statistical Tools : Use mixed-effects models to account for inter-study variability. Report confidence intervals and heterogeneity indices (e.g., I²) .

Q. What advanced analytical techniques validate this compound’s interactions with cellular receptors?

- Methodological Guidance : Combine surface plasmon resonance (SPR) for real-time binding affinity (KD) measurements with molecular dynamics simulations to map binding pockets. Cross-validate findings using competitive ELISA or fluorescence polarization assays .

- Data Visualization : Plot SPR sensograms alongside simulated receptor-ligand trajectories. Use heatmaps to highlight residue-specific interaction energies .

Q. How can reproducibility of this compound synthesis protocols be ensured across laboratories?

- Methodological Guidance : Document synthesis steps in structured workflows , including exact reagent grades (e.g., ≥99% purity), inert atmosphere conditions, and purification methods (e.g., recrystallization vs. column chromatography). Share raw NMR/FTIR spectra and chromatograms as supplementary data .

- Collaborative Validation : Use platforms like Protocols.io to crowdsource replication attempts. Publish detailed failure analyses (e.g., impurity profiles from incomplete reactions) to guide troubleshooting .

Data Management and Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.